

# 4-Aminoquinaldine: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminoquinaldine

Cat. No.: B107616

[Get Quote](#)

CAS Number: 6628-04-2<sup>[1]</sup><sup>[2]</sup>

This technical guide provides a comprehensive overview of **4-Aminoquinaldine** (also known as 2-methyl-4-quinolinamine), a heterocyclic aromatic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and biological activities.

## Core Properties of 4-Aminoquinaldine

**4-Aminoquinaldine** is a solid, appearing as a powder, with a molecular formula of  $C_{10}H_{10}N_2$  and a molecular weight of 158.20 g/mol <sup>[1]</sup><sup>[2]</sup> It is a versatile scaffold used in the synthesis of various biologically active molecules.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminoquinaldine** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	[1][2]
Molecular Weight	158.20 g/mol	[1][2]
CAS Number	6628-04-2	[1][2]
Appearance	Powder	[1][2]
Melting Point	162-166 °C	[1][2]
Boiling Point	333 °C	[1][2]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	115.30 $\pm$ 0.80 kJ/mol	[3]
LogP (Octanol/Water Partition Coefficient)	2.125	
Water Solubility (log <sub>10</sub> WS)	-3.15 mol/L	[3]

## Spectroscopic Data

The structural identity of **4-Aminoquinaldine** can be confirmed through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic Technique	Key Data and Observations	Source
<sup>1</sup> H NMR	Spectra available in public databases.	[4]
<sup>13</sup> C NMR	Spectra available in public databases.	[4]
FTIR	Spectra available in public databases.	[4]
Mass Spectrometry (GC-MS)	Spectra available in public databases.	[4]

## Synthesis and Purification

The synthesis of **4-Aminoquinaldine** and its derivatives often involves the nucleophilic aromatic substitution of a leaving group, typically chlorine, at the 4-position of the quinaldine ring.

### General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives, which can be adapted for **4-Aminoquinaldine**.

Materials:

- 4-chloro-2-methylquinoline
- Amine source (e.g., ammonia, ammonium salt, or a protected amine)
- Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
- Base (e.g., potassium carbonate, triethylamine)

Procedure:

- In a round-bottom flask, dissolve 4-chloro-2-methylquinoline and the amine source in the chosen solvent.
- Add the base to the reaction mixture.
- Heat the mixture to a temperature ranging from 120°C to 180°C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Work-up the reaction mixture, which typically involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

## Purification Protocol: Column Chromatography

Due to the basic nature of the amino group, purification by silica gel chromatography can be challenging. The following is a general protocol for the purification of basic amino compounds.

Materials:

- Crude **4-Aminoquinaldine**
- Silica gel (or alternative stationary phase like alumina)
- Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase is often necessary to prevent peak tailing.

Procedure:

- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pack a glass column with the slurry, ensuring even packing.
- Dissolve the crude **4-Aminoquinaldine** in a minimal amount of the mobile phase.
- Load the sample onto the top of the column.
- Begin elution with the mobile phase, gradually increasing the polarity to elute the compound.
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **4-Aminoquinaldine**.

## Biological Activities and Mechanism of Action

**4-Aminoquinaldine** and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antiprotozoal and anticancer effects.[5]

## Antileishmanial Activity

Derivatives of **4-Aminoquinaldine** have shown potent activity against *Leishmania donovani*, the causative agent of visceral leishmaniasis.[6] These compounds are effective against both promastigote and amastigote stages of the parasite.[6]

The proposed mechanism of action involves the induction of apoptosis in the parasite.[6] This is believed to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, parasite death.[6][7]

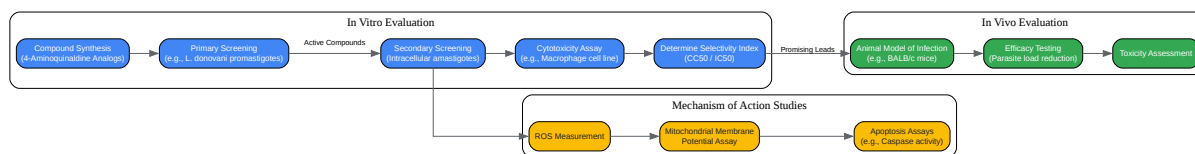
## Anticancer Activity

Recent studies have also highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] Some derivatives have exhibited significant antiproliferative effects against cancer cell lines, with potencies comparable to or even exceeding that of the standard chemotherapy drug doxorubicin.[8] The mechanism of action in cancer cells is also thought to involve the induction of apoptosis, potentially through the generation of ROS and subsequent oxidative stress.[8]

## Experimental Workflows and Signaling Pathways

### Experimental Workflow for Antiprotozoal Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of compounds like **4-Aminoquinaldine** for antiprotozoal activity.

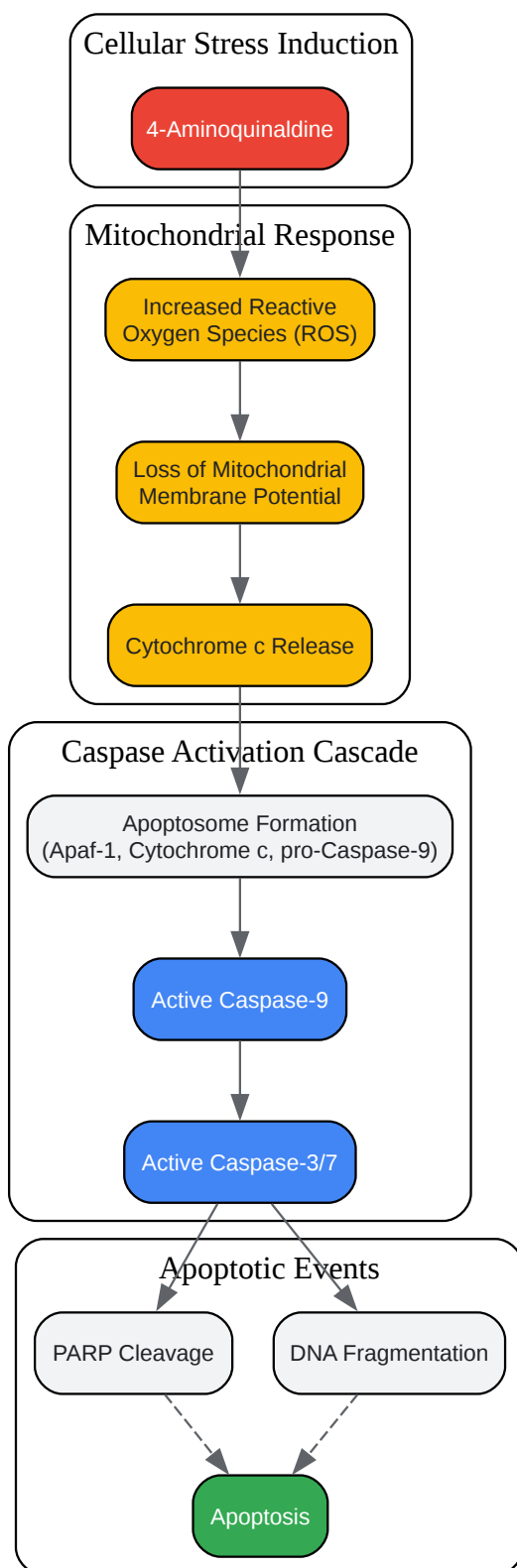


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and evaluation of antiprotozoal compounds.

## Proposed Apoptotic Signaling Pathway

The diagram below illustrates the proposed mechanism of **4-Aminoquinoline**-induced apoptosis, initiated by the generation of reactive oxygen species.



[Click to download full resolution via product page](#)

Caption: Proposed intrinsic apoptosis pathway induced by **4-Aminoquinaldine** via ROS generation.

## Conclusion

**4-Aminoquinaldine** is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel antiprotozoal and anticancer agents. Its mechanism of action, primarily through the induction of apoptosis via oxidative stress, presents a promising avenue for therapeutic intervention. This technical guide provides a foundational resource for researchers to further explore the synthesis, properties, and therapeutic applications of **4-Aminoquinaldine** and its derivatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-アミノキナルジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminoquinaldine 98 6628-04-2 [sigmaaldrich.com]
- 3. 4-Aminoquinaldine (CAS 6628-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Amino-2-methylquinoline | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub> | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of safe and orally effective 4-aminoquinaldine analogues as apoptotic inducers with activity against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinaldine | 6628-04-2 | Benchchem [benchchem.com]



- To cite this document: BenchChem. [4-Aminoquinoline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107616#4-aminoquinoline-cas-number-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)